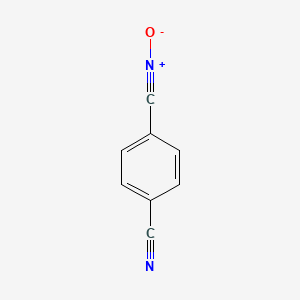
4-cyano-benzonitrile N-oxide
Cat. No. B8650461
Key on ui cas rn:
10447-96-8
M. Wt: 144.13 g/mol
InChI Key: REDDCKWAMXYDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03960814
Procedure details


To a 300 ml, three-necked, round bottomed flask equipped with a magnetic stirrer, a thermometer, and a 125 ml dropping funnel topped with a drying tube was added triethylamine (6.1 g, 60 mmoles) and ether (150 ml). The solution was cooled to -5°C in an ice/salt bath and a solution of terephthalhydroximoyl chloride (4.7 g, 20 mmoles) in ether (75 ml) was added dropwise at -5°C with rapid stirring over a period of 20 minutes. The resulting white suspension was stirred an additional 40 minutes at -5°C. Cold distilled water (30 ml) was then added and the suspension was stirred an additional 20 minutes at 0°to -5°C and was then filtered on a sintered glass filter. The nearly white solid was washed thoroughly on the filter with cold distilled water (3 × 25 ml) and cold ether (3 ×0 25 ml) and was then dried in a vacuum desiccator for 2 1/4hours (0.7 mm Hg) to yield 3.1 g (95%) of nearly white, fluffy terephthalonitrile oxide (TPNO). (As a word of caution, the dry material decomposed explosively when heated to 155°C in air).


Name
terephthalhydroximoyl chloride
Quantity
4.7 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8](Cl)(=[N:19]O)[C:9]1[CH:18]=[CH:17][C:12]([C:13](Cl)=[N:14][OH:15])=[CH:11][CH:10]=1>CCOCC>[C:8](#[N:19])[C:9]1[CH:18]=[CH:17][C:12]([C:13]#[N+:14][O-:15])=[CH:11][CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
terephthalhydroximoyl chloride
|
|
Quantity
|
4.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=NO)Cl)C=C1)(=NO)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with rapid stirring over a period of 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 300 ml, three-necked, round bottomed flask equipped with a magnetic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
topped with a drying tube
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting white suspension was stirred an additional 40 minutes at -5°C
|
|
Duration
|
40 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Cold distilled water (30 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the suspension was stirred an additional 20 minutes at 0°to -5°C
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered on a sintered glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
The nearly white solid was washed thoroughly on the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
with cold distilled water (3 × 25 ml) and cold ether (3 ×0 25 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then dried in a vacuum desiccator for 2 1/4hours (0.7 mm Hg)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=C(C#[N+][O-])C=C1)#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

